1-(propan-2-yl)-2-propyl-1H-1,3-benzodiazole
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Overview
Description
1-(Propan-2-yl)-2-propyl-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of a propan-2-yl group and a propyl group attached to the benzodiazole core. Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
and imidazole are heterocyclic organic compounds that are known for their wide range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
1-Propan-2-yl-2-propylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to exhibit high levels of cytotoxicity against different cancer cell lines . The interactions of 1-Propan-2-yl-2-propylbenzimidazole with these biomolecules are primarily through binding interactions, which can lead to enzyme inhibition or activation. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
1-Propan-2-yl-2-propylbenzimidazole has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives, including 1-Propan-2-yl-2-propylbenzimidazole, have been reported to induce significant antiproliferative activity in cancer cells . This compound can modulate cell signaling pathways, leading to changes in gene expression and alterations in cellular metabolism, which are essential for its anticancer properties.
Molecular Mechanism
The molecular mechanism of 1-Propan-2-yl-2-propylbenzimidazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzimidazole derivatives have been shown to interact with various enzymes and proteins, leading to the inhibition of specific pathways that are crucial for cancer cell survival . These interactions are essential for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propan-2-yl-2-propylbenzimidazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the use of 1-Propan-2-yl-2-propylbenzimidazole in therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Propan-2-yl-2-propylbenzimidazole vary with different dosages in animal models. Studies have demonstrated that benzimidazole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant therapeutic or toxic effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. High doses of 1-Propan-2-yl-2-propylbenzimidazole may lead to toxicity, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
1-Propan-2-yl-2-propylbenzimidazole is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that are essential for its metabolism. Benzimidazole derivatives have been shown to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are crucial for the biotransformation and elimination of 1-Propan-2-yl-2-propylbenzimidazole from the body.
Transport and Distribution
The transport and distribution of 1-Propan-2-yl-2-propylbenzimidazole within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1-Propan-2-yl-2-propylbenzimidazole in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 1-Propan-2-yl-2-propylbenzimidazole is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1-Propan-2-yl-2-propylbenzimidazole in specific subcellular regions can influence its interactions with biomolecules and its overall therapeutic efficacy.
Preparation Methods
The synthesis of 1-(propan-2-yl)-2-propyl-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-nitroaniline with propan-2-yl bromide and propyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired benzodiazole compound. The reaction typically requires heating and may be carried out in a solvent like dimethylformamide.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Propan-2-yl)-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Propan-2-yl)-2-propyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1-(Propan-2-yl)-2-propyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-(Methyl)-2-propyl-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(Propan-2-yl)-2-methyl-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both propan-2-yl and propyl groups may confer distinct properties compared to other benzodiazole derivatives.
Properties
IUPAC Name |
1-propan-2-yl-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-7-13-14-11-8-5-6-9-12(11)15(13)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXKCXCETVWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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